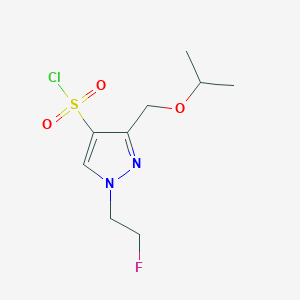![molecular formula C21H23N5O2 B2946765 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2309775-62-8](/img/structure/B2946765.png)
2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that boasts a complex structure with potential applications in various scientific fields. Its structure incorporates a pyrido[1,2-a]pyrimidin-4-one core linked to a piperidin-1-yl moiety through a methylene bridge, which in turn is connected to a cyclopropylpyrimidine group. This multi-faceted arrangement suggests a rich potential for biological and chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several key steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: : This can be achieved through a cyclization reaction of a substituted pyridine with a suitable nitrile.
Introduction of the piperidin-1-yl moiety: : This is usually performed via an alkylation reaction where a piperidine derivative is added to the core structure.
Attachment of the cyclopropylpyrimidine group: : This step involves an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a halo-cyclopropylpyrimidine.
Industrial Production Methods
For industrial-scale production, the processes involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts and reagents are selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are converted to their oxidized forms.
Reduction: : Reduction reactions can be employed to modify the oxidation state of certain moieties within the compound.
Substitution: : Substitution reactions are common, allowing the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: : Halogenation with compounds like bromine (Br2) followed by nucleophilic substitution.
Major Products
The major products formed depend on the specific reactions performed. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can convert double bonds into single bonds, and substitution can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one finds utility in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential as a therapeutic agent due to its unique structure.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, or binding to nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
2-(4-(methoxymethyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
2-(4-(cyclopropylmethyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of a pyrido[1,2-a]pyrimidin-4-one core with a piperidin-1-yl moiety and a cyclopropylpyrimidine group. This specific arrangement endows it with distinct physical and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21-12-19(24-18-3-1-2-8-26(18)21)25-9-6-15(7-10-25)13-28-20-11-17(16-4-5-16)22-14-23-20/h1-3,8,11-12,14-16H,4-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQMWATNRALGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2946684.png)
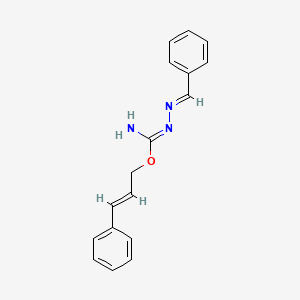
![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)
![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)
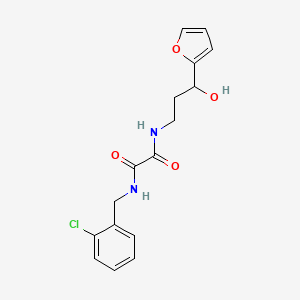
![3,7,9-trimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2946691.png)
![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2946693.png)
![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)
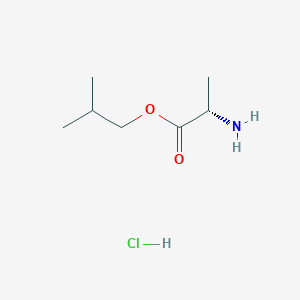
![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)
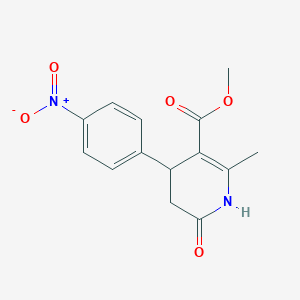
![(E)-N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2946703.png)
